N-DESMETHYL DROLOXIFENE

Descripción

Propiedades

IUPAC Name |

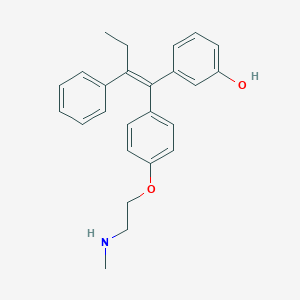

3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHNKIXIKDPNDI-OCOZRVBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314575 | |

| Record name | N-Desmethyldroloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83647-33-0 | |

| Record name | N-Desmethyldroloxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Demethyldroloxifene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyldroloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Desmethyl Droloxifene: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Key Metabolite in Selective Estrogen Receptor Modulation

Authored by: A Senior Application Scientist

Abstract

N-desmethyl droloxifene, the principal human metabolite of the selective estrogen receptor modulator (SERM) droloxifene, presents a compelling profile for researchers in oncology and drug development. Exhibiting a high binding affinity for the estrogen receptor (ER) and pharmacological activity comparable to its parent compound, this metabolite is a crucial element in understanding the overall therapeutic and toxicological profile of droloxifene. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, metabolic generation, detailed mechanism of action, pharmacological effects, and analytical methodologies for its detection and quantification. This document is intended to serve as a foundational resource for scientists investigating SERMs and their metabolic pathways.

Introduction: The Significance of a Major Metabolite

Droloxifene, a non-steroidal antiestrogen, was developed as a next-generation tamoxifen analog with a potentially improved therapeutic index.[1][2] Its clinical development, however, was ultimately halted due to a lack of superior efficacy compared to tamoxifen in phase III trials.[3] Nevertheless, the study of droloxifene and its metabolites remains a valuable pursuit for understanding the nuances of SERM activity.

This compound emerges as a metabolite of significant interest due to its substantial presence in vivo and its potent biological activity.[4][5] Unlike some metabolites that represent inactive breakdown products, this compound retains the core pharmacological attributes of droloxifene, contributing significantly to its overall effect.[6] A thorough understanding of this metabolite is therefore critical for a complete assessment of droloxifene's pharmacokinetics and pharmacodynamics.

Chemical and Physical Properties

This compound is structurally analogous to droloxifene, differing by the absence of one methyl group on the terminal nitrogen of the aminoethoxy side chain. This seemingly minor modification can influence physicochemical properties such as polarity and basicity, which in turn may affect its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Chemical Name | 3-[(Z)-2-[4-[2-(methylamino)ethoxy]phenyl]-1-phenylbut-1-enyl]phenol | [7] |

| Molecular Formula | C25H27NO2 | [8] |

| Molecular Weight | 373.49 g/mol | [8] |

| CAS Number | 83647-33-0 | [9] |

| Appearance | Not explicitly stated, likely a crystalline solid | |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

Synthesis and Metabolic Generation

Chemical Synthesis

-

Direct Synthesis: This would involve a multi-step organic synthesis pathway, likely starting from precursors that already incorporate the N-methylaminoethoxy side chain. The synthesis of analogous N-desmethyl tamoxifen derivatives, such as endoxifen, has been described and could serve as a template for the development of a synthetic route for this compound.[10][11] These syntheses often involve protection and deprotection steps to manage the reactive functional groups.

-

N-Demethylation of Droloxifene: This approach would involve the chemical demethylation of the parent drug, droloxifene. Various reagents and conditions are known to effect N-demethylation, but care must be taken to avoid unwanted side reactions or isomerization of the double bond, which is crucial for its biological activity.

Metabolic Pathway and Biotransformation

This compound is a major metabolite of droloxifene in humans.[4] The primary metabolic transformation is the N-demethylation of the dimethylamino group on the side chain. This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the specific human CYP isoforms responsible for droloxifene N-demethylation have not been definitively elucidated, studies on the analogous compound tamoxifen suggest the involvement of CYP3A4 and CYP2D6 in N-demethylation processes.[12]

In addition to N-demethylation, droloxifene undergoes other metabolic transformations, including glucuronidation and hydroxylation.[4][5] The interplay of these pathways determines the overall pharmacokinetic profile of droloxifene and the steady-state concentrations of its various metabolites, including this compound.

Caption: Metabolic pathways of droloxifene.

Pharmacological Profile

Mechanism of Action: A Selective Estrogen Receptor Modulator

Like its parent compound, this compound functions as a selective estrogen receptor modulator (SERM).[6] SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a SERM to the ER induces a conformational change in the receptor, which in turn modulates its interaction with co-activator and co-repressor proteins.[13]

The tissue-specific effects of SERMs (i.e., estrogenic or antiestrogenic) are determined by the specific conformation induced by the ligand and the relative expression levels of co-activators and co-repressors in different target tissues.[4] In breast tissue, SERMs like droloxifene and this compound act as antagonists, blocking the proliferative effects of endogenous estrogens. In other tissues, such as bone, they may exhibit estrogenic (agonist) effects, which can be beneficial in preventing osteoporosis.[14]

Sources

- 1. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 2. ejgm.co.uk [ejgm.co.uk]

- 3. N-demethylation accompanies alpha-hydroxylation in the metabolic activation of tamoxifen in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P-450 3A and 2D6 catalyze ortho hydroxylation of 4-hydroxytamoxifen and 3-hydroxytamoxifen (droloxifene) yielding tamoxifen catechol: involvement of catechols in covalent binding to hepatic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Preclinical data for Droloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmtech.com [pharmtech.com]

- 12. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. Phase I trial of droloxifene in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of N-desmethyl droloxifene

Prepared by: Gemini, Senior Application Scientist

Introduction

N-desmethyl droloxifene is a principal active metabolite of droloxifene, a non-steroidal selective estrogen receptor modulator (SERM) from the triphenylethylene class.[1][2] Droloxifene, also known as 3-hydroxytamoxifen, exhibits a significantly higher binding affinity for the estrogen receptor (ER) compared to its parent compound, tamoxifen.[1] The process of N-demethylation, which converts droloxifene to this compound, is a critical metabolic pathway that occurs in vivo.[1][2] Studies have shown that this demethylation does not diminish the pharmacological properties; this compound retains a high binding affinity for the ER, comparable to that of droloxifene itself.[1][3]

Understanding the synthesis and characterization of this metabolite is crucial for researchers in drug development and pharmacology for several reasons. It allows for the production of an analytical standard for pharmacokinetic and metabolic studies, facilitates the exploration of its specific biological activities and potential toxicological profile, and provides a reference for identifying metabolites in clinical samples.[4][5] This guide provides a comprehensive overview of a proposed synthetic route and a multi-faceted analytical workflow for the complete characterization of this compound.

Part 1: Retrosynthetic Analysis and Proposed Synthesis

While this compound is a known metabolite, dedicated synthetic procedures are not as widely published as for the parent drug. Direct N-demethylation of droloxifene can be challenging, often requiring harsh reagents that may affect other functional groups on the molecule. A more robust and controllable strategy involves building the molecule with the N-monomethyl side chain from an appropriate precursor. This approach, grounded in established organic synthesis principles for tamoxifen analogues, ensures higher yields and purity.[1][6]

Our retrosynthetic analysis deconstructs this compound into three key synthons: a phenyl Grignard reagent derived from 3-benzyloxybromobenzene, a propiophenone core bearing the protected N-monomethylaminoethoxy side chain, and a phenyl group. The synthesis culminates in a McMurry-type reaction or, more classically, a Grignard addition followed by acid-catalyzed dehydration.

Diagram: Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-(2-(N-tert-butoxycarbonyl-N-methylamino)ethoxy)phenyl)-2-phenylpropan-1-one (Propiophenone Core)

-

Protection of N-methylethanolamine: To a solution of N-methylethanolamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. After completion, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected N-methylethanolamine.

-

Etherification: To a suspension of sodium hydride (NaH, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add the Boc-protected N-methylethanolamine (1.2 eq) dropwise. Stir for 30 minutes, then add 1-fluoro-4-iodobenzene (1.0 eq). Allow the mixture to reflux for 16 hours. Cool to room temperature, quench carefully with water, and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. Purify via column chromatography to yield the ether intermediate.

-

Acylation and Phenylation: This step is analogous to established syntheses for related ketones. The previously formed ether intermediate (1.0 eq) is reacted with propanoyl chloride in the presence of a suitable Lewis acid (e.g., AlCl₃) to form the propiophenone. Rationale: This Friedel-Crafts acylation establishes the core ketone structure necessary for the subsequent Grignard reaction.

Step 2: Grignard Reaction and Dehydration

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.5 eq). Add a solution of 1-bromo-3-(benzyloxy)benzene (1.2 eq) in anhydrous THF dropwise to initiate the reaction. Reflux until the magnesium is consumed.

-

Addition: Cool the Grignard reagent to 0 °C and add a solution of the propiophenone core from Step 1 (1.0 eq) in anhydrous THF dropwise. Stir at room temperature for 4 hours.

-

Dehydration: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude tertiary alcohol is then dissolved in ethanol, and a catalytic amount of concentrated hydrochloric acid is added. The mixture is refluxed for 6 hours to effect dehydration. Rationale: The acid-catalyzed dehydration generates the crucial triphenylethylene double bond, yielding a mixture of (E) and (Z) isomers.

Step 3: Deprotection

-

Boc Group Removal: Dissolve the protected this compound mixture in DCM and add trifluoroacetic acid (TFA, 5.0 eq). Stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure.

-

Benzyl Group Removal: The resulting residue is dissolved in methanol, and Palladium on carbon (10% Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas. Stir the reaction under a hydrogen atmosphere for 12 hours.

-

Work-up and Purification: Filter the reaction mixture through Celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by preparative reverse-phase HPLC to separate the (E) and (Z) isomers and yield the final product, this compound.

Part 2: Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques.

Diagram: Analytical Characterization Workflow

Caption: Multi-technique workflow for structural and purity validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the final compound and quantifying the ratio of (E) and (Z) isomers. A reverse-phase method is most suitable.[5][7]

Protocol: HPLC Purity Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a working concentration of approximately 50 µg/mL with the mobile phase.

-

Chromatographic Conditions:

-

Inject 10 µL of the sample solution.

-

Run the analysis and integrate the peak areas.

-

-

Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

| Parameter | Recommended Value | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard reverse-phase chemistry for nonpolar analytes.[8] |

| Mobile Phase | Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5) | Provides good peak shape and resolution for amine-containing compounds. |

| Elution | Gradient: 30% to 80% Acetonitrile over 20 minutes | Ensures elution of the compound while separating it from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm | The triphenylethylene chromophore has strong absorbance in this region.[9] |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition. Tandem MS (MS/MS) is used to fragment the molecule and confirm its structure by analyzing the resulting pieces.

| Technique | Expected Result | Interpretation |

| HRMS (ESI+) | [M+H]⁺ ion at m/z 376.1958 | Confirms the molecular formula C₂₅H₂₆NO₂ (Calculated: 376.1964). |

| MS/MS | Major fragment at m/z ~58.06 | Corresponds to the cleavage of the side chain, yielding the [CH₃NHCH₂CH₂]⁺ fragment, confirming the N-monomethyl structure. |

| MS/MS | Other fragments | Result from cleavages around the ether linkage and within the triphenylethylene core. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework. Spectra should be recorded in a suitable deuterated solvent like DMSO-d₆ or CD₃OD.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Structural Information |

| ¹H NMR | ~9.5 | Singlet (broad) | Phenolic -OH proton. |

| 6.8 - 7.5 | Multiplets | Aromatic protons of the three phenyl rings. | |

| ~6.5 | Triplet | Olefinic proton (-C=CH-). | |

| ~4.0 | Triplet | -O-CH₂- protons of the side chain. | |

| ~2.9 | Triplet | -CH₂-NH- protons of the side chain. | |

| ~2.4 | Singlet | -NH-CH₃ protons. | |

| 2.2 - 2.5 | Quartet | -CH₂-CH₃ group on the double bond. | |

| ~0.9 | Triplet | -CH₂-CH₃ group on the double bond. | |

| ¹³C NMR | 155 - 160 | Singlet | Carbon bearing the phenolic -OH. |

| 115 - 145 | Multiple signals | Aromatic and olefinic carbons. | |

| ~68 | Singlet | -O-CH₂- carbon. | |

| ~50 | Singlet | -CH₂-NH- carbon. | |

| ~35 | Singlet | -NH-CH₃ carbon. | |

| ~29 | Singlet | -CH₂-CH₃ carbon. | |

| ~13 | Singlet | -CH₂-CH₃ carbon. |

Rationale: The predicted shifts are based on the known spectra of similar SERMs like tamoxifen and its metabolites, accounting for the structural differences.[10][11] The presence of a single methyl signal attached to a nitrogen (~35 ppm in ¹³C, ~2.4 ppm in ¹H) and the characteristic signals for the ethoxy chain are definitive proof of the N-desmethyl structure.

Conclusion

This compound is a pharmacologically significant metabolite whose synthesis and characterization are essential for advancing research on selective estrogen receptor modulators. This guide outlines a robust, multi-step synthetic strategy that prioritizes control and purity by constructing the molecule from a custom side-chain precursor. Furthermore, the comprehensive analytical workflow, combining HPLC for purity assessment, HRMS for molecular formula confirmation, and detailed NMR analysis for definitive structural elucidation, provides a self-validating system for researchers. Adherence to these protocols will enable the reliable production and verification of this compound, facilitating further investigation into its biological role and therapeutic potential.

References

-

Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Poon, G. K., Chui, Y. C., McCague, R., Lønning, P. E., Feng, R., Rowlands, M. G., & Jarman, M. (1995). Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects . Xenobiotica, 25(8), 879–892. Retrieved from [Link]

-

Grill, H. J., & Pollow, K. (1991). Pharmacokinetics of droloxifene and its metabolites in breast cancer patients . American Journal of Clinical Oncology, 14 Suppl 2, S21–S29. Retrieved from [Link]

-

Yao, D., Zhang, F., Yu, L., Yang, Y., van Breemen, R. B., & Bolton, J. L. (2001). Synthesis and reactivity of potential toxic metabolites of tamoxifen analogues: droloxifene and toremifene o-quinones . Chemical Research in Toxicology, 14(12), 1617–1626. Retrieved from [Link]

-

Yao, D., Zhang, F., Yu, L., Yang, Y., van Breemen, R. B., & Bolton, J. L. (2001). Synthesis and Reactivity of Potential Toxic Metabolites of Tamoxifen Analogues: Droloxifene and Toremifene o-Quinones . Chemical Research in Toxicology, 14(12), 1617–1626. Retrieved from [Link]

-

Yao, D., Zhang, F., Yu, L., Yang, Y., van Breemen, R. B., & Bolton, J. L. (2001). Synthesis and Reactivity of Potential Toxic Metabolites of Tamoxifen Analogues: Droloxifene and Toremifene o-Quinones . Chemical Research in Toxicology, 14(12), 1617–1626. Retrieved from [Link]

-

Poon, G. K., Chui, Y. C., McCague, R., Lønning, P. E., Feng, R., Rowlands, M. G., & Jarman, M. (1995). Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects . Request PDF. Retrieved from [Link]

-

Lien, E. A., Anker, G., Lønning, P. E., Solheim, E., & Ueland, P. M. (1990). Determination of droloxifene and two metabolites in serum by high-pressure liquid chromatography . Journal of Chromatography, 530(2), 341–352. Retrieved from [Link]

-

Dadiboyena, S., & Nefzi, A. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator . European Journal of Medicinal Chemistry, 52, 11–21. Retrieved from [Link]

-

Lewis, J. S., & Jordan, V. C. (2005). Selective estrogen receptor modulators (SERMs): mechanisms of agonism and antagonism . Biology and Reproduction, 73(5), 845-852. Retrieved from [Link]

-

HPLC-ESI-MS Separation of Droloxifene and Its Metabolites . (n.d.). ResearchGate. Retrieved from [Link]

- Methods for making and using endoxifen. (2022). Google Patents.

-

Badawi, H. M., & Khan, I. (2016). Vibrational study of tamoxifen citrate polymorphism . Request PDF. Retrieved from [Link]

-

Murthy, N. S., & Kumar, A. (2011). Characterization of a tamoxifen-tethered single-walled carbon nanotube conjugate by using NMR spectroscopy . Chemistry: An Asian Journal, 6(5), 1215–1218. Retrieved from [Link]

-

Wang, Y., Zhang, J., & Li, Y. (2006). [Synthesis of droloxifene citrate and its new bioactivity] . Sheng Wu Yi Xue Gong Cheng Xue Za Zhi, 23(4), 849–852. Retrieved from [Link]

-

Löser, R., Seibel, K., Roos, W., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) . Journal of Cancer Research and Clinical Oncology, 109(3), 221–223. Retrieved from [Link]

-

E. S. Melby, D. M. Pink, A. A. El-Hussein, and J. C. Conboy. (2015). Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation . Journal of the American Chemical Society, 137(34), 11102–11109. Retrieved from [Link]

-

Metabolic Signatures of Breast Cancer Subtypes and the Metabolic Impact of Chemotherapy . (2023). MDPI. Retrieved from [Link]

-

Trontelj, J., Vovk, T., Bogataj, M., & Mrhar, A. (2005). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies . Pharmacological Research, 52(4), 334–339. Retrieved from [Link]

-

Lewis, J. S., & Jordan, V. C. (2002). Chapter 70. Selective Estrogen Receptor Modulators (SERMs) . ResearchGate. Retrieved from [Link]

-

Jordan, V. C. (2007). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice . Endocrine Reviews, 28(3), 273–278. Retrieved from [Link]

-

Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, M. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies . Journal of Biomolecular Structure & Dynamics, 41(22), 12798–12807. Retrieved from [Link]

-

Johnson, M. D., Zuo, H., Lee, K.-H., Trebley, J. P., Rae, J. M., Weatherman, R. V., Desta, Z., Flockhart, D. A., & Skaar, T. C. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen . Breast Cancer Research and Treatment, 85(2), 151–159. Retrieved from [Link]

-

Kumar, B. V., et al. (2011). Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride from pharmaceutical preparation . Journal of Chemical and Pharmaceutical Research, 3(3), 784-791. Retrieved from [Link]

Sources

- 1. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of droloxifene and its metabolites in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of droloxifene and two metabolites in serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tamoxifen citrate(54965-24-1) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of N-desmethyl Droloxifene

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desmethyl droloxifene is a principal active metabolite of droloxifene, a third-generation selective estrogen receptor modulator (SERM) from the triphenylethylene class.[1] While droloxifene itself showed promise in preclinical studies, its clinical development was halted due to lower efficacy compared to tamoxifen in Phase III trials.[2] However, understanding the mechanism of its metabolites, such as this compound, remains crucial for the broader comprehension of SERM pharmacology and the design of future endocrine therapies. This guide provides a detailed examination of the molecular mechanism of this compound, focusing on its interaction with estrogen receptors, the induction of conformational changes, subsequent modulation of gene transcription, and the methodologies used for its characterization.

Introduction: The Context of SERMs and Droloxifene Metabolism

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[3] This dual functionality allows them to block estrogen's proliferative effects in tissues like the breast while mimicking its beneficial effects in other tissues, such as bone and the cardiovascular system.[4][5]

Droloxifene (3-hydroxytamoxifen) was developed as an analog of tamoxifen with a higher binding affinity for the estrogen receptor.[6][7] Like tamoxifen, droloxifene undergoes hepatic metabolism, primarily through N-demethylation, to form this compound.[1] Studies have shown that this N-demethylation does not result in a loss of pharmacological activity; this compound retains a high binding affinity for the estrogen receptor and exhibits both estrogenic and anti-estrogenic effects comparable to its parent compound.[8]

Core Mechanism of Action

The pharmacological activity of this compound is mediated through its direct interaction with estrogen receptors, primarily ERα and ERβ. The mechanism can be dissected into several key steps:

High-Affinity Binding to the Estrogen Receptor

This compound, along with its parent compound droloxifene, demonstrates a high binding affinity for the estrogen receptor, which is reported to be approximately 10 times higher than that of tamoxifen.[8] This interaction occurs within the ligand-binding domain (LBD) of the receptor. The binding is competitive with the endogenous ligand, 17β-estradiol (E2). The high affinity suggests a stable and potent interaction at the primary molecular target.[7]

Induction of a Unique Receptor Conformation

Upon binding, this compound induces a specific conformational change in the estrogen receptor. This is the pivotal event that defines its SERM activity.[3] Unlike the conformation induced by estradiol, which is purely agonistic, the shape adopted by the ER when bound to a SERM is distinct. This altered conformation, particularly in the region of Activation Function 2 (AF-2), dictates the subsequent interactions with other cellular proteins.[4]

Differential Recruitment of Coregulatory Proteins

The tissue-specific effects of this compound are a direct consequence of the differential recruitment of transcriptional coregulators (coactivators and corepressors) to the ligand-ER complex.[3][9]

-

In Breast Cancer Cells (Antagonistic Action): In tissues like the breast, the conformation induced by this compound prevents the binding of coactivator proteins (e.g., the p160 family). Instead, it facilitates the recruitment of corepressor proteins like NCoR and SMRT.[9] This corepressor-bound complex actively represses the transcription of estrogen-responsive genes that are involved in cell proliferation, leading to an anti-estrogenic, growth-inhibitory effect.[7][10]

-

In Bone and Uterine Cells (Agonistic/Partial Agonist Action): In other tissues, such as bone, the cellular context and the specific array of available coregulators are different.[3] In these cells, the this compound-ER complex may be able to recruit a subset of coactivators or avoid corepressor binding, resulting in the activation of specific estrogen-responsive genes. This leads to estrogen-like, agonistic effects, such as the prevention of bone loss.[10] Studies have noted that droloxifene and estrogen both induce apoptosis in bone marrow cultures, reducing the number of bone-resorbing osteoclasts.[10]

Modulation of Gene Transcription

The final step is the modulation of target gene expression. The ER-ligand-coregulator complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. The balance of coactivator versus corepressor recruitment determines whether gene transcription is activated or repressed, ultimately producing the tissue-specific physiological response.

Signaling Pathway of this compound

Caption: this compound's tissue-specific mechanism of action.

Pharmacological Profile: A Quantitative Look

The activity of this compound is underpinned by its strong interaction with the estrogen receptor. While specific IC50 values for this compound are not as widely published as for its parent compound, studies confirm its high potency.

| Compound | Target | Binding Affinity / Potency | Source |

| Droloxifene | Estrogen Receptor | ~10-60 fold higher than Tamoxifen | [1][6] |

| This compound | Estrogen Receptor | Binding affinity ~10x higher than Tamoxifen; comparable pharmacological properties to Droloxifene | [8] |

| Droloxifene | MCF-7 Cells (ER+) | IC50 for displacement of 17β-estradiol is ~1 x 10⁻⁸ M | [1] |

| Tamoxifen | Estrogen Receptor | Lower affinity compared to Droloxifene and its metabolites | [1][8] |

Experimental Validation: Methodologies & Protocols

Characterizing the mechanism of action of a SERM like this compound requires a multi-faceted experimental approach. The workflow aims to validate target engagement, quantify potency, and determine the functional outcome in different cellular contexts.

Workflow for Characterizing a Novel SERM

Caption: A typical experimental workflow for SERM characterization.

Detailed Protocol: Competitive Radioligand Binding Assay for ERα

This protocol describes a self-validating system to determine the binding affinity (Ki) of this compound for the human estrogen receptor alpha (ERα).

Objective: To quantify the ability of a test compound (this compound) to displace a high-affinity radioligand ([³H]-Estradiol) from the ERα LBD.

Materials:

-

Recombinant human ERα protein (ligand-binding domain).

-

[³H]-Estradiol (specific activity ~40-60 Ci/mmol).

-

Test Compound: this compound, dissolved in DMSO.

-

Assay Buffer: TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Wash Buffer: Assay buffer with 0.1% Tween-20.

-

Hydroxyapatite (HAP) slurry.

-

Scintillation fluid and vials.

-

96-well filter plates.

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 0.1 nM). Also prepare a vehicle control (DMSO in buffer).

-

Prepare a solution of [³H]-Estradiol in assay buffer at a final concentration of ~1 nM.

-

Prepare a solution for determining non-specific binding (NSB) containing 1 nM [³H]-Estradiol and a high concentration (e.g., 1 µM) of unlabeled estradiol.

-

Prepare a solution for determining total binding (B₀) containing only 1 nM [³H]-Estradiol.

-

-

Binding Reaction:

-

In a 96-well plate, add 50 µL of the appropriate test compound dilution, NSB solution, or B₀ solution to triplicate wells.

-

Add 50 µL of recombinant ERα protein to all wells.

-

Add 50 µL of the [³H]-Estradiol solution to all wells.

-

Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add 50 µL of a 50% HAP slurry to each well. HAP binds the protein-ligand complex.

-

Incubate on ice for 15 minutes, with intermittent vortexing.

-

Transfer the contents to a 96-well filter plate and wash the HAP pellet three times with 200 µL of cold wash buffer using a vacuum manifold. This removes the unbound radioligand.

-

-

Quantification:

-

After the final wash, allow the filters to dry completely.

-

Add 200 µL of scintillation fluid to each well.

-

Seal the plate and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis (Self-Validation):

-

Calculate the percentage of specific binding for each concentration of the test compound using the formula: % Binding = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100.

-

Plot the % Binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The trustworthiness of the result is validated by the quality of the curve fit (R² value) and the consistency across replicate wells.

-

Conclusion and Future Directions

This compound exemplifies the core principles of SERM activity. Its high-affinity binding to the estrogen receptor, coupled with the ability to induce a unique receptor conformation, allows it to function as a potent modulator of estrogen-dependent gene transcription. This results in a desirable pharmacological profile, exhibiting anti-estrogenic effects in breast tissue while retaining estrogen-like activity elsewhere. Although its parent drug, droloxifene, did not achieve clinical success over tamoxifen, the study of its active metabolites provides invaluable insights. Future research could focus on leveraging the structural and mechanistic understanding of compounds like this compound to design next-generation SERMs with improved tissue-selectivity and superior clinical efficacy.

References

-

Löser R, Seibel K, Eppenberger U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International Journal of Cancer, 36(6), 701-3. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Droloxifene. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]

-

Hardy, R., & Stover, D. (1991). Pharmacokinetics of droloxifene and its metabolites in breast cancer patients. American Journal of Clinical Oncology, 14 Suppl 2, S21-9. [Link]

-

Wikipedia. (n.d.). Droloxifene. [Link]

-

Frasor, J., Stossi, F., Danes, J. M., Komm, B., Lyttle, C. R., & Katzenellenbogen, B. S. (2004). Selective Estrogen Receptor Modulators: Discrimination of Agonistic versus Antagonistic Activities by Gene Expression Profiling in Breast Cancer Cells. Cancer Research, 64(4), 1522–1533. [Link]

-

Patsnap Synapse. (2024). What are Selective estrogen receptor modulators and how do they work? [Link]

-

Wikipedia. (n.d.). Selective estrogen receptor modulator. [Link]

-

Dutertre, M., & Smith, C. L. (2000). Molecular mechanisms of selective estrogen receptor modulator (SERM) action. Journal of Pharmacology and Experimental Therapeutics, 295(2), 431–437. [Link]

-

Atossa Therapeutics. (2026, January 6). Atossa Therapeutics Receives FDA "Study May Proceed" Letter for (Z)-Endoxifen Investigational New Drug Application for Metastatic Breast Cancer. [Link]

-

Dowsett, M., & Haynes, B. P. (2003). Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects. Xenobiotica, 33(7), 739-751. [Link]

-

Löser R, Seibel K, Eppenberger U. (1986). Pharmacological activities of droloxifene isomers. European Journal of Cancer & Clinical Oncology, 22(7), 875-9. [Link]

-

Patsnap Synapse. (n.d.). Droloxifene. [Link]

-

Gnant, M., et al. (2002). Phase III randomized trial of droloxifene and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer. The Breast, 11(5), 395-403. [Link]

-

Roos, W., et al. (1989). Preclinical data for Droloxifene. Journal of Steroid Biochemistry, 34(1-6), 421-4. [Link]

-

Wikipedia. (n.d.). N-Desmethyltamoxifen. [Link]

-

ResearchGate. (n.d.). Novel Strategies for the Identification and Characterization of Selective Estrogen Receptor Modulators (SERMs). [Link]

-

Grasser, W. A., Pan, L. C., Thompson, D. D., & Paralkar, V. M. (1997). Common mechanism for the estrogen agonist and antagonist activities of droloxifene. Journal of Cellular Biochemistry, 65(2), 159-71. [Link]

Sources

- 1. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phase III randomized trial of droloxifene and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]

- 5. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 6. Droloxifene - Wikipedia [en.wikipedia.org]

- 7. Preclinical data for Droloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Common mechanism for the estrogen agonist and antagonist activities of droloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Estrogen Receptor Binding Affinity of N-desmethyl droloxifene

For Researchers, Scientists, and Drug Development Professionals

Foreword

As Senior Application Scientists, we bridge the gap between theoretical science and practical application. This guide is crafted not as a mere repository of data, but as a comprehensive manual for understanding and investigating the estrogen receptor (ER) binding affinity of N-desmethyl droloxifene. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research. This document is designed to be a living tool, empowering you to not only replicate the findings herein but also to build upon them in your own research endeavors.

Introduction: The Significance of this compound

This compound is a primary metabolite of droloxifene, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group.[1] Droloxifene itself was developed as an analogue of tamoxifen, with preclinical data suggesting a higher affinity for the estrogen receptor and a more favorable ratio of antiestrogenic to estrogenic activity.[2][3] As a metabolite, understanding the pharmacological profile of this compound is crucial, as the biotransformation of a parent drug can lead to compounds with altered efficacy and potency.

Studies have indicated that the pharmacological properties of droloxifene are not diminished by N-demethylation.[4] In fact, both droloxifene and this compound exhibit a high binding affinity for the estrogen receptor, suggesting that the metabolite significantly contributes to the overall therapeutic effect of the parent drug.[1][4] This guide will provide a detailed exploration of the estrogen receptor binding affinity of this compound, offering both a synthesis of existing knowledge and the practical tools to investigate it further.

The Estrogen Receptor and Its Signaling Pathways

Estrogen receptors are a group of proteins found inside and on cells that are activated by the hormone estrogen. The two major types are Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). When activated, these receptors can bind to DNA and regulate the expression of a wide variety of genes, playing a critical role in processes such as development, reproduction, and metabolism.

The signaling of estrogen receptors can be broadly categorized into two main pathways:

-

Genomic (Nuclear) Pathway: This is the classical and slower pathway. Estrogen diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences called Estrogen Response Elements (EREs). This interaction recruits co-activator or co-repressor proteins, leading to the modulation of target gene transcription.

-

Non-Genomic (Membrane-Initiated) Pathway: This pathway involves rapid cellular responses that do not require gene transcription. A subpopulation of ERs is located at the cell membrane. Upon estrogen binding, these receptors can activate various intracellular signaling cascades, such as those involving mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K). These rapid signals can influence a variety of cellular processes, including cell proliferation and survival.

Below is a diagram illustrating the estrogen receptor signaling pathways:

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and other test compounds in the assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.

-

Dilute the estrogen receptor preparation (ERα or ERβ) in the assay buffer to a final concentration that results in approximately 10-15% of the total radioligand being specifically bound.

-

Prepare a solution of [³H]-Estradiol in the assay buffer at a concentration close to its Kd value for the respective receptor.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

Test compound at various concentrations (or buffer for total binding controls)

-

A high concentration of unlabeled estradiol for non-specific binding controls

-

[³H]-Estradiol solution

-

Estrogen receptor preparation

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to allow the binding to reach equilibrium (typically several hours to overnight).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

-

Detection:

-

Dry the filter mats and place them in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Quantify the radioactivity in each vial using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of inhibition of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

This compound, a major metabolite of droloxifene, demonstrates a high binding affinity for the estrogen receptor, comparable to its parent compound and significantly higher than tamoxifen. This suggests that this compound plays a crucial role in the overall pharmacological activity of droloxifene.

While the existing data provides a strong foundation, further research is warranted to fully elucidate the binding profile of this compound. Specifically, the determination of its binding affinities for the individual human estrogen receptor isoforms, ERα and ERβ, is a critical next step. This will provide a more nuanced understanding of its potential for tissue-selective effects and will be invaluable for the rational design and development of next-generation SERMs. The protocols and methodologies outlined in this guide provide a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data.

References

- Baum, M., et al. (1994). A planned overview of the randomised trials of adjuvant tamoxifen in early breast cancer. Journal of the National Cancer Institute Monographs, (16), 21-30.

-

Löser, R., Seibel, K., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International journal of cancer, 36(6), 701-703. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Some Pharmaceutical Drugs. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. International Agency for Research on Cancer. [Link]

- von Angerer, E. (1995). Preclinical data for Droloxifene. Journal of steroid biochemistry and molecular biology, 52(1), 1-8.

-

Kawamura, I., et al. (1993). Binding Sites of Droloxifene in the Cytosol of 7,12-Dimethylbenz[α]anthracene-induced Rat Mammary Tumor Cells. Japanese Journal of Pharmacology, 63(3), 329-335. [Link]

- Löser, R., et al. (1988). Pharmacological activities of droloxifene isomers. Journal of cancer research and clinical oncology, 114(5), 525-528.

-

Rauschning, W., & Pritchard, K. I. (1994). Droloxifene, a new antiestrogen: its role in metastatic breast cancer. Breast cancer research and treatment, 31(1), 83-94. [Link]

-

Sudo, K., et al. (1993). The Estrogenic and Antiestrogenic Activities of Droloxifene in Human Breast Cancers. Japanese Journal of Pharmacology, 63(1), 61-68. [Link]

-

PubChem. (n.d.). Droloxifene. National Center for Biotechnology Information. Retrieved from [Link]

- McDonnell, D. P., & Wardell, S. E. (2010). The molecular mechanisms of action of selective estrogen receptor modulators. Journal of steroid biochemistry and molecular biology, 120(2-3), 101-107.

- Stauffer, S. R., et al. (2000). Piperidine-based, selective estrogen receptor modulators (SERMs) with differential estrogen receptor-alpha and -beta efficacy. Journal of medicinal chemistry, 43(26), 4934-4947.

-

Paterni, I., Granchi, C., & Minutolo, F. (2014). Estrogen receptors alpha (ERα) and beta (ERβ): subtype-selective ligands and clinical potential. Steroids, 90, 13-29. [Link]

-

Liu, J., et al. (2002). Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. The Journal of biological chemistry, 277(11), 9189-9198. [Link]

- Lim, W., et al. (2005). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen.

-

Thomas, T., & Ki, S. (2013). Differential Ligand Binding Affinities of Human Estrogen receptor-α Isoforms. PloS one, 8(4), e63198. [Link]

-

McDonnell, D. P. (n.d.). Mechanism-based discovery of SERMs and SERDs. Duke University School of Medicine. Retrieved from [Link]

-

Mauvais-Jarvis, F., Clegg, D. J., & Hevener, A. L. (2013). Effect of selective estrogen receptor modulators on metabolic homeostasis. Biochimie, 95(12), 2348-2353. [Link]

Sources

- 1. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Droloxifene, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical data for Droloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Desmethyl Droloxifene: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the known chemical and physical properties of N-desmethyl droloxifene, a primary metabolite of the selective estrogen receptor modulator (SERM), droloxifene. While extensive research has been conducted on its parent compound, detailed experimental data for this compound remains a subject of ongoing investigation. This document synthesizes available information from peer-reviewed literature and chemical databases to offer a thorough understanding for research and drug development applications.

Introduction: The Significance of a Metabolite

This compound emerges from the in vivo metabolism of droloxifene, a third-generation SERM investigated for its potential in breast cancer therapy. Understanding the properties of this metabolite is paramount, as metabolites can exhibit their own distinct pharmacological profiles, including binding affinities for therapeutic targets and potential off-target effects. In the case of this compound, its high affinity for the estrogen receptor (ER) suggests it significantly contributes to the overall therapeutic action of its parent drug. This guide delves into the molecular characteristics that underpin its biological activity.

Molecular Structure and Chemical Identity

This compound is structurally analogous to droloxifene, with the key distinction being the absence of one methyl group on the terminal nitrogen of the side chain. This seemingly minor alteration can influence the molecule's polarity, basicity, and interaction with biological macromolecules.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 83647-33-0 | |

| Molecular Formula | C25H27NO2 | |

| Molecular Weight | 373.49 g/mol | |

| IUPAC Name | 3-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While comprehensive experimental data for this compound is not widely published, some key parameters are known or can be predicted.

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

| Appearance | White to Light Brown Solid | ||

| Melting Point | Not experimentally determined. | For comparison, the melting point of droloxifene is 160–163 °C. | |

| Boiling Point | Not determined. | ||

| Solubility | Soluble in Methanol. | Specific solubility in water, ethanol, and DMSO is not readily available. | |

| pKa | 9.82 ± 0.10 (Predicted) | This predicted basic pKa is attributed to the secondary amine. | |

| Storage | 2-8°C, Amber Vial, Under Inert Atmosphere | Recommended for maintaining stability. |

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound. In the absence of published experimental spectra for this compound, a prediction of key spectroscopic features can be made based on its chemical structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the three phenyl rings, the ethyl group of the butene chain, the methylene protons of the ethoxy and methylamino groups, and a singlet for the N-methyl group. The phenolic hydroxyl proton may be a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the 25 carbon atoms in the molecule, including the aromatic carbons, the olefinic carbons of the butene chain, the aliphatic carbons of the side chain, and the N-methyl carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (373.49). Fragmentation patterns would likely involve cleavage of the ether linkage and the amino side chain.

Pharmacological Profile: A Potent Estrogen Receptor Ligand

The primary mechanism of action for this compound, similar to its parent compound, is its interaction with the estrogen receptor.

Estrogen Receptor Binding Affinity

This compound exhibits a high binding affinity for the estrogen receptor, which is comparable to that of droloxifene and significantly higher than that of tamoxifen. This strong interaction is a key contributor to its potent anti-estrogenic effects observed in in vitro models.

Anti-estrogenic Activity

Studies utilizing human breast cancer cell lines, such as MCF-7 and ZR-75, have demonstrated that this compound effectively inhibits estrogen-stimulated cell proliferation. This anti-estrogenic activity is a cornerstone of its potential therapeutic relevance in hormone-receptor-positive breast cancer.

Caption: Simplified signaling pathway of estrogen receptor modulation.

Experimental Protocols (General Methodologies)

While specific, validated protocols for this compound are not widely available, the following sections outline general methodologies that can be adapted for its synthesis, purification, and analysis based on established procedures for similar compounds.

Synthesis

This compound can be synthesized from its parent compound, droloxifene, through a demethylation reaction. A general approach would involve:

-

Starting Material: High-purity droloxifene.

-

Demethylation Reagent: A suitable demethylating agent, such as a chloroformate reagent, followed by hydrolysis.

-

Reaction Conditions: The reaction would typically be carried out in an appropriate organic solvent under controlled temperature and inert atmosphere to prevent side reactions.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove reagents and byproducts. Purification of the crude product would likely be achieved through column chromatography on silica gel.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the quantification and purity assessment of this compound.

-

Column: A C18 stationary phase is a suitable choice for retaining the relatively nonpolar this compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (likely in the range of 220-280 nm) would be appropriate.

-

Quantification: A calibration curve would be constructed using certified reference standards of this compound to enable accurate quantification in unknown samples.

Future Directions and Considerations

The available data strongly suggests that this compound is a pharmacologically active metabolite that warrants further investigation. Future research should focus on:

-

Definitive Experimental Characterization: Obtaining precise experimental data for its physicochemical properties, including melting point and solubility in various solvents.

-

Comprehensive Spectroscopic Analysis: Publishing detailed ¹H NMR, ¹³C NMR, and mass spectrometry data to serve as a reference for future studies.

-

Development of Validated Protocols: Establishing and publishing detailed, validated protocols for its synthesis, purification, and analytical quantification.

-

In-depth Pharmacological Profiling: Investigating its effects on gene expression downstream of estrogen receptor binding and exploring potential off-target interactions.

References

N-DESMETHYL DROLOXIFENE as a metabolite of Droloxifene

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-desmethyl droloxifene, a primary metabolite of the selective estrogen receptor modulator (SERM), droloxifene. We will delve into the metabolic pathways leading to its formation, its comparative pharmacological activity in relation to the parent compound, detailed analytical methodologies for its quantification in biological matrices, and a theoretical synthesis pathway for its use as a reference standard. This guide is intended for researchers, scientists, and professionals in the field of drug development and metabolism who are investigating droloxifene and its metabolic profile.

Introduction to Droloxifene and its Metabolism

Droloxifene, a tamoxifen analogue, is a non-steroidal antiestrogen that has been investigated for the treatment of hormone-dependent breast cancer.[1][2] Like other triphenylethylene-based SERMs, droloxifene undergoes extensive metabolism in the body, leading to the formation of various metabolites. One of the key metabolic pathways is N-demethylation, resulting in the formation of this compound.[3] Understanding the metabolic fate of droloxifene and the pharmacological profile of its metabolites is crucial for a complete assessment of its efficacy and safety.

This guide will specifically focus on this compound, providing a detailed examination of its characteristics and the methodologies used to study it.

Metabolic Pathway of Droloxifene to this compound

The biotransformation of droloxifene to this compound is a critical step in its metabolism. This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including many pharmaceuticals.[4][5]

The Role of Cytochrome P450 Isoenzymes

While the specific CYP isoenzymes responsible for the N-demethylation of droloxifene have not been definitively elucidated in dedicated studies, strong inferences can be drawn from the metabolism of the structurally similar and well-characterized drug, tamoxifen. The N-demethylation of tamoxifen to N-desmethyltamoxifen is predominantly mediated by CYP3A4.[6][7] Given the structural analogy between droloxifene and tamoxifen, it is highly probable that CYP3A4 is the primary enzyme responsible for the N-demethylation of droloxifene.

Further metabolism of droloxifene can occur through ortho-hydroxylation, a reaction catalyzed by CYP3A4 and to a lesser extent, CYP2D6, leading to the formation of catechol metabolites.[3]

dot graph metabolic_pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Droloxifene [fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Desmethyl_Droloxifene [fillcolor="#34A853", fontcolor="#FFFFFF"]; Other_Metabolites [label="Other Oxidative\nMetabolites"]; Glucuronidated_Metabolites [label="Glucuronidated\nMetabolites"];

Droloxifene -> N_Desmethyl_Droloxifene [label="N-demethylation\n(CYP3A4 - inferred)"]; Droloxifene -> Other_Metabolites [label="Hydroxylation, etc.\n(CYP3A4, CYP2D6)"]; N_Desmethyl_Droloxifene -> Other_Metabolites [label="Further Metabolism"]; Droloxifene -> Glucuronidated_Metabolites [label="Glucuronidation"]; N_Desmethyl_Droloxifene -> Glucuronidated_Metabolites [label="Glucuronidation"]; } caption { label: "Figure 1: Postulated Metabolic Pathway of Droloxifene"; fontsize: 10; }

Comparative Pharmacological Activity

A critical aspect of characterizing a drug metabolite is to determine its pharmacological activity relative to the parent compound. Studies have shown that the N-demethylation of droloxifene does not lead to a significant loss of its anti-estrogenic activity.

This compound exhibits a binding affinity for the estrogen receptor (ER) that is comparable to that of droloxifene itself.[8] Both compounds have been shown to have a significantly higher affinity for the ER than tamoxifen.[8] Furthermore, the estrogenic and anti-estrogenic effects of this compound are similar to those of droloxifene, as demonstrated in uterine growth assays in immature female rats.[8] In vitro studies using MCF-7 and ZR-75 human breast cancer cell lines have also shown that both droloxifene and this compound equally inhibit ³H-uridine incorporation, a measure of anti-estrogenic activity.[8]

| Compound | Estrogen Receptor (ER) Binding Affinity | In Vitro Anti-estrogenic Activity (MCF-7, ZR-75 cells) | In Vivo Uterine Growth Inhibition |

| Droloxifene | High (approx. 10x > Tamoxifen)[8] | Potent inhibitor of ³H-uridine incorporation[8] | Significant inhibition[8] |

| This compound | High (similar to Droloxifene)[8] | Potent inhibitor of ³H-uridine incorporation (similar to Droloxifene)[8] | Significant inhibition (similar to Droloxifene)[8] |

Table 1: Comparative Pharmacological Profile of Droloxifene and this compound

Analytical Methodologies for Quantification

Accurate and sensitive quantification of this compound in biological matrices such as plasma and serum is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method with post-column photochemical derivatization and fluorescence detection has been developed for the simultaneous determination of droloxifene and its metabolites, including this compound.[9]

4.1.1. Sample Preparation Protocol

-

To 1 mL of plasma or serum, add an internal standard (e.g., a structurally related compound not present in the sample).

-

Perform a solid-phase extraction (SPE) using a C18 cartridge.

-

Wash the cartridge sequentially with water and methanol.

-

Elute the analytes with an appropriate solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

4.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Post-column photochemical derivatization followed by fluorescence detection. This involves passing the column effluent through a photoreactor to induce cyclization of the triphenylethylene structure into a highly fluorescent phenanthrene derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of drug metabolites.[10] While a specific LC-MS/MS method for this compound is not detailed in the readily available literature, a method can be readily developed based on the principles applied to similar molecules like tamoxifen and its metabolites.[11][12]

4.2.1. Sample Preparation

A simple protein precipitation method is often sufficient for LC-MS/MS analysis.

-

To 100 µL of plasma, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard (a deuterated analog such as this compound-d5 is ideal).[13]

-

Vortex the mixture to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for injection or further dilution.

4.2.2. LC-MS/MS Conditions

-

LC System: A UHPLC system for rapid analysis.

-

Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., <2 µm).

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to enhance ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined through infusion and optimization experiments.

Proposed Synthesis of this compound

The availability of a pure reference standard of this compound is essential for the validation of analytical methods. While it can be sourced from commercial suppliers,[14] understanding its synthesis is valuable. A plausible synthetic route can be adapted from the known synthesis of similar compounds like endoxifen (4-hydroxy-N-desmethyltamoxifen).[5]

The synthesis would likely involve a multi-step process starting from a suitable ketone precursor, followed by a Grignard reaction, dehydration, and finally, N-demethylation of a precursor containing a dimethylamino group. A key step would be the selective N-demethylation, which can be achieved using various reagents, such as 1-chloroethyl chloroformate followed by hydrolysis.

Conclusion

This compound is a significant metabolite of droloxifene, retaining a pharmacological profile comparable to the parent drug. This technical guide has provided an in-depth overview of its formation through CYP-mediated metabolism, its anti-estrogenic activity, and detailed analytical methodologies for its quantification. The information presented herein should serve as a valuable resource for researchers and drug development professionals working with droloxifene and other SERMs. The provided protocols and theoretical frameworks offer a solid foundation for further investigation into the metabolism and disposition of this important class of therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). Droloxifene. In Some Pharmaceutical Drugs. Retrieved from [Link]

- Löser, R., Seibel, K., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International Journal of Cancer, 36(6), 701–703.

- Grill, H. J., & Pollow, K. (1991). Pharmacokinetics of droloxifene and its metabolites in breast cancer patients. American Journal of Clinical Oncology, 14 Suppl 2, S21–S29.

- Dahms, D., & Cremer, M. (1999). Cytochrome P-450 3A and 2D6 catalyze ortho hydroxylation of 4-hydroxytamoxifen and 3-hydroxytamoxifen (droloxifene) yielding tamoxifen catechol: involvement of catechols in covalent binding to hepatic proteins. Drug Metabolism and Disposition, 27(6), 681–688.

- Poon, G. K., Chui, Y. C., McCague, R., Lønning, P. E., Feng, R., Rowlands, M. G., & Jarman, M. (1995). Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects. Xenobiotica, 25(8), 891–901.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Lien, E. A., Ueland, P. M., Solheim, E., & Kvinnsland, S. (1991). Determination of droloxifene and two metabolites in serum by high-pressure liquid chromatography. Therapeutic Drug Monitoring, 13(3), 223–229.

- Gjerde, J., Geisler, J., & Lien, E. A. (2012). Methods for making and using endoxifen. U.S. Patent No. 11,261,151 B2. Washington, DC: U.S.

- Lien, E. A., Solheim, E., & Ueland, P. M. (1991). Distribution of tamoxifen and its metabolites in rat and human tissues during steady-state treatment. Cancer Research, 51(18), 4837–4844.

- Kurebayashi, J., Kurosumi, M., Sonoo, H., & Era, S. (1992). Antiestrogenic and antitumor effects of droloxifene in experimental breast carcinoma. Japanese Journal of Cancer Research, 83(8), 864–870.

- Peer, C. J., Sissung, T. M., & Figg, W. D. (2024). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. PeerJ, 12, e16805.

-

Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

- Preclinical data for Droloxifene. (1994). Onkologie, 17 Suppl 2, 10–16.

-

Wikipedia. (2023, December 2). Droloxifene. Retrieved from [Link]

- Buzdar, A. U., Hayes, D. F., El-Khoudary, A., Yan, S., & Desta, Z. (2002). Phase III randomized trial of droloxifene and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer.

- Wang, Y., Li, X., & Wang, J. (2009). [Synthesis of droloxifene citrate and its new bioactivity]. Yao Xue Xue Bao, 44(7), 740–744.

- Goetz, M. P., Suman, V. J., & Ames, M. M. (2008). Tamoxifen metabolism and its effect on endocrine treatment of breast cancer. Clinical Cancer Research, 14(24), 8021–8027.

-

Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

- Antunes, M. V., Lazzaretti, C., & de Oliveira, V. (2014). Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy. Journal of Chromatography. B, Analytical Technologies in the Biomedical and Life Sciences, 967, 111–120.

- Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12806.

- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141.

-

Wikipedia. (2023, October 29). N-Desmethyltamoxifen. Retrieved from [Link]

- Antunes, M. V., & Linden, R. (2015). Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots—Development, validation and clinical application during breast cancer adjuvant therapy. Journal of Chromatography. B, Analytical Technologies in the Biomedical and Life Sciences, 983-984, 136–145.

- Tolan, D. R., & Männistö, P. T. (2013). Effects of Ospemifene on Drug Metabolism Mediated by Cytochrome P450 Enzymes in Humans in Vitro and in Vivo. Journal of Clinical Pharmacology, 53(10), 1054–1065.

- Teunissen, M. W., Rosing, H., & Schinkel, A. H. (2015).

Sources

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P-450 3A and 2D6 catalyze ortho hydroxylation of 4-hydroxytamoxifen and 3-hydroxytamoxifen (droloxifene) yielding tamoxifen catechol: involvement of catechols in covalent binding to hepatic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US11261151B2 - Methods for making and using endoxifen - Google Patents [patents.google.com]

- 7. peerj.com [peerj.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 11. Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver--A comparison with other phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Pharmacological Properties of N-Desmethyl Droloxifene

Abstract

N-desmethyl droloxifene, a principal active metabolite of the selective estrogen receptor modulator (SERM) droloxifene, has demonstrated significant pharmacological activity. This technical guide provides a comprehensive overview of its core pharmacological properties, intended for researchers, scientists, and professionals in drug development. This document delves into the mechanism of action, pharmacodynamic effects, and pharmacokinetic profile of this compound, drawing comparisons with its parent compound and other relevant SERMs. Detailed experimental protocols and data visualizations are provided to support further investigation and application of this compound.

Introduction: The Significance of this compound in SERM Development

Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows for therapeutic benefits in certain tissues while mitigating undesirable effects in others. Droloxifene, a third-generation SERM, was developed as an alternative to tamoxifen with a potentially improved therapeutic profile, including higher ER binding affinity and a better ratio of antiestrogenic to estrogenic effects.[1]

This compound is a major metabolite of droloxifene, formed through N-demethylation.[2] Crucially, early research has indicated that this metabolic conversion does not lead to a loss of pharmacological activity.[3] In fact, this compound retains a high binding affinity for the estrogen receptor and exhibits anti-estrogenic effects comparable to its parent compound.[3] This positions this compound as a key player in the overall therapeutic effect of droloxifene and a compound of interest in its own right for the development of novel endocrine therapies. Understanding its distinct pharmacological properties is therefore essential for a complete picture of droloxifene's in vivo action and for exploring the potential of this compound as a standalone therapeutic agent.

Molecular Mechanism of Action: High-Affinity Estrogen Receptor Binding